REACTION_CXSMILES
|
[OH-:1].[Na+].Cl.[NH2:4]O.[OH:6][C:7]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:8]=1[C:9](OC)=[O:10]>O.O1CCOCC1>[NH2:4][OH:1].[OH:6][C:7]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:8]=1[C:9]([NH:4][OH:1])=[O:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
393 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
292 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
511 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC(=C1)OC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 18 hours, under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated on a rotary evaporator to half the original volume
|
Type
|
CUSTOM
|
Details
|
the product precipitated by addition of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
cool in an ice bath
|
Type
|
FILTRATION
|
Details
|
Filtered the suspension
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)NO)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 476 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 123.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |